molecular formula C12H18FNO2 B8290838 1-(4-Fluoro-3-methoxyphenyl)-2-propylaminoethanol

1-(4-Fluoro-3-methoxyphenyl)-2-propylaminoethanol

Cat. No. B8290838
M. Wt: 227.27 g/mol
InChI Key: USTOOWLKDFWWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-3-methoxyphenyl)-2-propylaminoethanol is a useful research compound. Its molecular formula is C12H18FNO2 and its molecular weight is 227.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluoro-3-methoxyphenyl)-2-propylaminoethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-3-methoxyphenyl)-2-propylaminoethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Fluoro-3-methoxyphenyl)-2-propylaminoethanol

Molecular Formula

C12H18FNO2

Molecular Weight

227.27 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)-2-(propylamino)ethanol

InChI

InChI=1S/C12H18FNO2/c1-3-6-14-8-11(15)9-4-5-10(13)12(7-9)16-2/h4-5,7,11,14-15H,3,6,8H2,1-2H3

InChI Key

USTOOWLKDFWWMN-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(C1=CC(=C(C=C1)F)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared following the same method as for example 3 starting with the amide from example 18 (585 mg, 2.42 mmol). After refluxing in 6M HCl (aq) the reaction mixture was cooled and extracted with diethyl ether (2×50 ml). The organic layers were discarded and the aqueous layer basified by the addition of potassium carbonate. The aqueous residue was then extracted with ethyl acetate (3×50 ml). The organic extracts were combined and dried over anhydrous magnesium sulphate, filtered and concentrated in vacuo to give the title compound as a pale yellow oil (448 mg, 1.97 mmol, 81%). 1H NMR (CD3OD. 400 MHz) δ: 0.96 (t, 5H) 1.58 (m, 2H), 2.63 (m, 2H), 2.79 (d, 2H), 3.96 (s, 3H), 4.77 (t, 1H), 6.90 (m, 1H) 7.03 (t, 1H), 7.11 (d, 1H).
Name
amide
Quantity
585 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

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